Syntide-2

Übersicht

Beschreibung

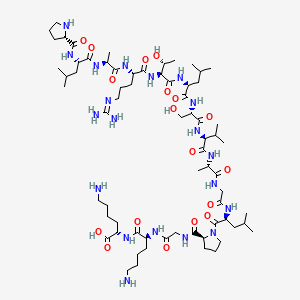

Syntide-2: ist ein synthetisches Peptid, das vor allem als Substrat für die Calcium/Calmodulin-abhängige Proteinkinase II (CaMKII) erkannt wird. Diese Verbindung wird in der biochemischen und zellbiologischen Forschung häufig verwendet, da ihre spezifische Sequenz ihr die Interaktion mit bestimmten Proteinkinasen ermöglicht. Die Sequenz von this compound lautet Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys .

Präparationsmethoden

Synthesewege und Reaktionsbedingungen: this compound wird durch Festphasenpeptidsynthese (SPPS) synthetisiert, eine Methode, die die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette ermöglicht. Der Prozess umfasst typischerweise die folgenden Schritte:

Anheftung der ersten Aminosäure: an ein festes Harz.

Entschützung: der reaktiven Gruppe der Aminosäure.

Kopplung: der nächsten Aminosäure in der Sequenz.

Wiederholung: der Entschützungs- und Kopplungsschritte, bis die vollständige Peptidsequenz zusammengesetzt ist.

Spaltung: des Peptids vom Harz und abschließende Entschützung der Seitenketten.

Industrielle Produktionsmethoden: In der industriellen Umgebung folgt die Synthese von this compound ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden oft verwendet, um die Effizienz und Konsistenz zu erhöhen. Der Prozess umfasst strenge Reinigungsschritte, typischerweise unter Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC), um die Reinheit und Qualität des Endprodukts zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Chemie: Syntide-2 wird als Modellsubstrat verwendet, um die Spezifität und Aktivität verschiedener Kinasen zu untersuchen. Es hilft beim Verständnis der Phosphorylierungsmechanismen und der Rolle von Kinasen in der zellulären Signalübertragung.

Biologie: In der Zellbiologie wird this compound zur Untersuchung von Signaltransduktionswegen eingesetzt. Es dient als Werkzeug, um die Rollen von CaMKII und PKC in verschiedenen zellulären Prozessen, einschließlich Zellwachstum, Differenzierung und Apoptose, zu analysieren.

Medizin: Die Rolle von this compound in Kinaseaktivitätsassays macht es wertvoll für die Medikamentenforschung und -entwicklung. Es wird verwendet, um potenzielle Kinaseinhibitoren zu screenen, die zu neuen therapeutischen Mitteln für Krankheiten wie Krebs und neurodegenerative Erkrankungen führen könnten.

Industrie: In der Biotechnologieindustrie wird this compound bei der Entwicklung von diagnostischen Tests und Forschungswerkzeugen eingesetzt. Seine gut charakterisierte Sequenz und Reaktivität machen es zu einem zuverlässigen Standard für verschiedene analytische Techniken .

Wirkmechanismus

This compound entfaltet seine Wirkungen, indem es als Substrat für CaMKII und PKC dient. Wenn diese Kinasen this compound phosphorylieren, übertragen sie eine Phosphatgruppe von Adenosintriphosphat (ATP) auf spezifische Serin- oder Threoninreste im Peptid. Dieses Phosphorylierungsereignis ist ein wichtiger Regulationsmechanismus in vielen zellulären Prozessen. Die molekularen Zielstrukturen von this compound umfassen die aktiven Zentren von CaMKII und PKC, an denen das Peptid bindet und phosphoryliert wird .

Wirkmechanismus

Syntide-2 exerts its effects by serving as a substrate for CaMKII and PKC. When these kinases phosphorylate this compound, they transfer a phosphate group from adenosine triphosphate (ATP) to specific serine or threonine residues in the peptide. This phosphorylation event is a key regulatory mechanism in many cellular processes. The molecular targets of this compound include the active sites of CaMKII and PKC, where the peptide binds and undergoes phosphorylation .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Syntide-2 interacts with CaMKII, a key enzyme in biochemical reactions . It selectively inhibits the gibberellin (GA) response, leaving constitutive and abscisic acid-regulated events unaffected .

Cellular Effects

The effects of this compound on cells are primarily mediated through its interaction with CaMKII . By inhibiting the GA response, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its binding interactions with CaMKII . This leads to the inhibition of the GA response, which can result in changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with CaMKII

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely mediated through its interactions with CaMKII

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are likely influenced by its interactions with CaMKII . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Syntide-2 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:

Attachment of the first amino acid: to a solid resin.

Deprotection: of the amino acid’s reactive group.

Coupling: of the next amino acid in the sequence.

Repetition: of deprotection and coupling steps until the full peptide sequence is assembled.

Cleavage: of the peptide from the resin and final deprotection of side chains.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous purification steps, typically using high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .

Analyse Chemischer Reaktionen

Reaktionstypen: Syntide-2 unterliegt hauptsächlich Phosphorylierungsreaktionen, bei denen eine Phosphatgruppe durch Kinasen wie CaMKII an das Peptid addiert wird. Diese Reaktion ist entscheidend für die Untersuchung der Kinaseaktivität und Signalwege.

Häufige Reagenzien und Bedingungen:

Kinasen: CaMKII und Proteinkinase C (PKC) werden häufig verwendet, um this compound zu phosphorylieren.

Puffer: Phosphatgepufferte Kochsalzlösung (PBS) oder Tris-gepufferte Kochsalzlösung (TBS) werden verwendet, um den pH-Wert während der Reaktionen aufrechtzuerhalten.

Kofaktoren: Calciumionen (Ca²⁺) und Calmodulin sind für die Aktivität von CaMKII essentiell.

Hauptprodukte: Das Hauptprodukt der Phosphorylierungsreaktion ist die phosphorylierte Form von this compound, die mit Techniken wie Massenspektrometrie oder Western Blotting analysiert werden kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Syntide-1: Ein weiteres synthetisches Peptidsubstrat für CaMKII, das sich in der Sequenz von Syntide-2 unterscheidet.

Glykogen-Synthase-Peptid-2: Ein Substrat für CaMKII, homolog zur Phosphorylierungsstelle am Glykogen-Synthase.

Kemptide: Ein synthetisches Peptidsubstrat für die Proteinkinase A (PKA), das in ähnlichen Kinaseaktivitätsassays verwendet wird.

Eindeutigkeit von this compound: this compound ist aufgrund seiner spezifischen Sequenz einzigartig, die es zu einem bevorzugten Substrat für CaMKII macht. Seine Fähigkeit, selektiv mit CaMKII und PKC zu interagieren, ermöglicht präzise Untersuchungen der Rollen dieser Kinasen in der zellulären Signalübertragung. Im Gegensatz zu anderen Substraten bietet die Sequenz von this compound ein Gleichgewicht zwischen hydrophoben und hydrophilen Resten, was seine Löslichkeit und Reaktivität in wässrigen Umgebungen erhöht.

Eigenschaften

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H122N20O18/c1-35(2)29-46(83-57(95)42-21-16-26-73-42)60(98)77-40(10)56(94)81-44(22-17-27-74-68(71)72)59(97)87-54(41(11)90)65(103)84-47(30-36(3)4)61(99)85-49(34-89)62(100)86-53(38(7)8)64(102)78-39(9)55(93)75-32-52(92)80-48(31-37(5)6)66(104)88-28-18-23-50(88)63(101)76-33-51(91)79-43(19-12-14-24-69)58(96)82-45(67(105)106)20-13-15-25-70/h35-50,53-54,73,89-90H,12-34,69-70H2,1-11H3,(H,75,93)(H,76,101)(H,77,98)(H,78,102)(H,79,91)(H,80,92)(H,81,94)(H,82,96)(H,83,95)(H,84,103)(H,85,99)(H,86,100)(H,87,97)(H,105,106)(H4,71,72,74)/t39-,40-,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,53-,54-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBRRWBNPNUBDD-TYKVATLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H122N20O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148504 | |

| Record name | Syntide-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1507.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108334-68-5 | |

| Record name | Syntide-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108334685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Syntide-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

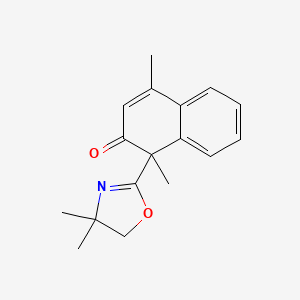

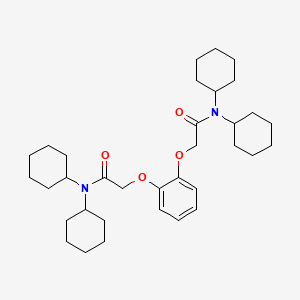

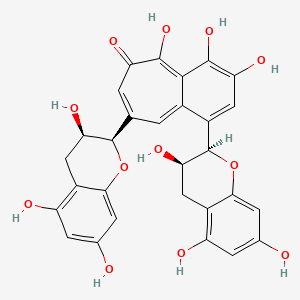

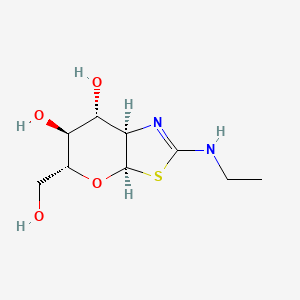

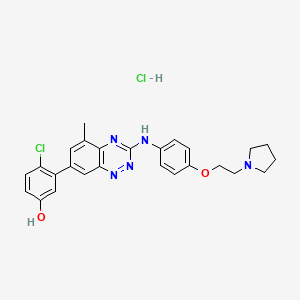

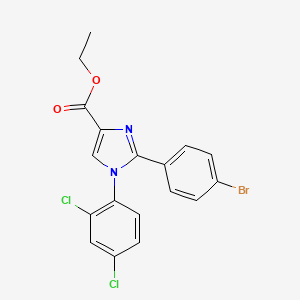

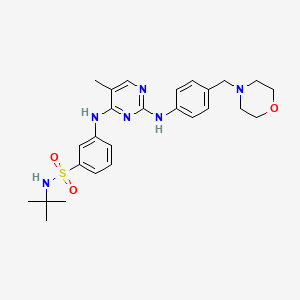

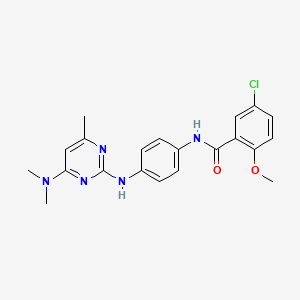

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-3-(5-methyl-3-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)benzo[e][1,2,4]triazin-7-yl)phenyl benzoate](/img/structure/B1682778.png)

![2-Chloro-N-[2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-5-yl]-5-[[3-(trifluoromethyl)benzoyl]amino]benzamide](/img/structure/B1682779.png)

![(E)-N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B1682786.png)